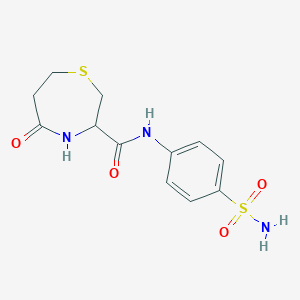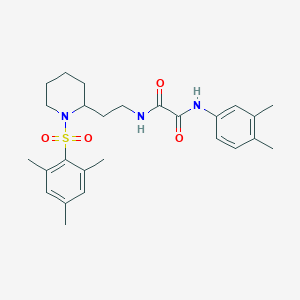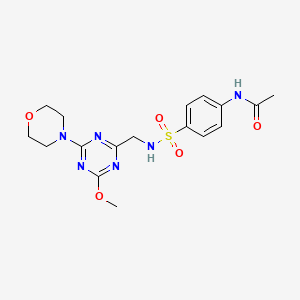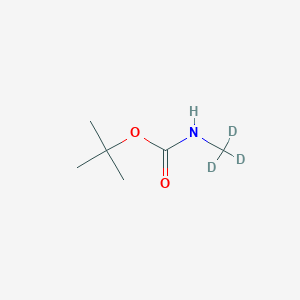
Tert-butyl N-(trideuteriomethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(trideuteriomethyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing the hydroxyl group with an alkyl or aryl group. Although the specific compound "this compound" is not directly mentioned in the provided papers, the general structure and reactivity of tert-butyl carbamates can be inferred from the related compounds discussed in the papers.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, the reaction of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide can generate a zwitterionic ammonium carbamate salt, which is a related structure . Another synthesis route involves the reaction of tert-butyl amine with an appropriate carbonyl compound or isocyanate to form the carbamate. The synthesis of related compounds, such as tert-butyl N-trifluoromethylcarbamate, involves the formation of a bond between the nitrogen atom and a trifluoromethyl group, which could be analogous to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group attached to a tert-butyl group. The carbamate group itself consists of an amine (NH2) linked to a carbonyl (C=O) and an alkoxy or aryloxy group (O-alkyl or O-aryl). The structure of tert-butyl N-trifluoromethylcarbamate, for example, shows an unusually short N-CF3 bond and a somewhat lengthened N-C(O2) bond, which suggests that similar structural features might be present in this compound .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including hydrolysis to form the corresponding amines and carbon dioxide, as well as reactions with nucleophiles and electrophiles depending on the substituents present on the nitrogen atom. The reactivity of the carbamate can be influenced by the steric and electronic effects of the tert-butyl group and any other substituents present on the nitrogen atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, hydrogen bonding can play a significant role in the solid-state structure, as seen in tert-butyl N-trifluoromethylcarbamate, where hydrogen bonding links the molecules into infinite chains . The vibrational frequencies, as studied in tert-butyl N-(thiophen-2yl)carbamate, can provide insights into the bond strengths and the electronic environment of the carbamate group . Additionally, the synthesis and study of tert-butyl carbamates as intermediates in pharmaceuticals highlight their importance in medicinal chemistry .
Scientific Research Applications
Metalation and Alkylation Applications
- Tert-butyl carbamate derivatives, like the subject compound, are used in metalation processes between nitrogen and silicon, followed by reactions with various electrophiles. This application is particularly relevant in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Transformations of Amino Protecting Groups
- The compound is utilized in the transformation of commonly used amino protecting groups into other forms, contributing significantly to the field of organic synthesis (Sakaitani & Ohfune, 1990).
Crystallography and Molecular Structure Studies
- It is applied in the study of isomorphous crystal structures, particularly in understanding the hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).
Study of Organolithium Stabilization
- The study of metalation at different positions in tert-butyl carbamate derivatives provides insights into organolithium stabilization, which is significant in organometallic chemistry (Sieburth & Somers, 1996).
Synthetic Chemistry and Polyamide Preparation
- In synthetic chemistry, the compound is essential in the preparation of polyamides with independently removable amino-protecting groups, advancing the field of polymer science (Pak & Hesse, 1998).
Applications in Chemical Reactions
- It is used in various chemical reactions, such as the reaction with atmospheric carbon dioxide to generate specific salts, which is of interest in environmental chemistry and materials science (Evans, Potrykus, & Mansell, 2019).
Mechanism of Action
Target of Action
Tert-butyl N-(trideuteriomethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes such as acetylcholinesterase and other proteins.
Mode of Action
Carbamates in general are known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of the nerves and muscles.
Biochemical Pathways
Given the general action of carbamates, it can be inferred that the cholinergic pathways, which involve the neurotransmitter acetylcholine, may be affected .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Based on the general action of carbamates, it can be inferred that the compound may cause overstimulation of the nerves and muscles due to the accumulation of acetylcholine .
properties
IUPAC Name |
tert-butyl N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)/i4D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

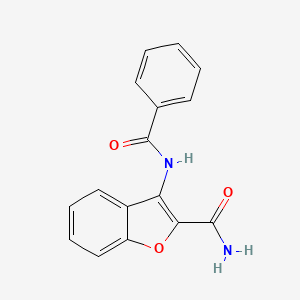
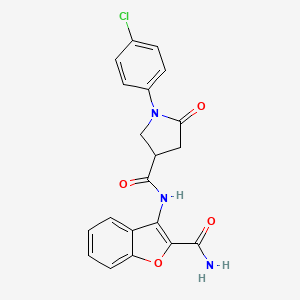
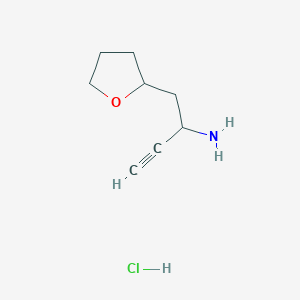
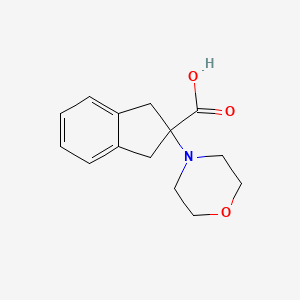
![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
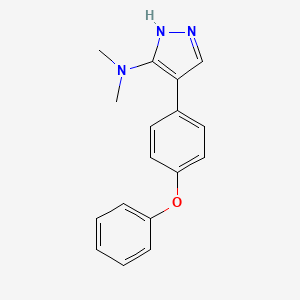
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)
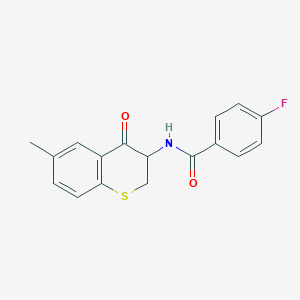
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)
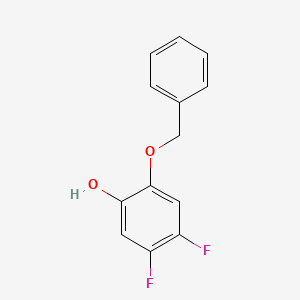
![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)
